

# Methyl 5-bromo-2-methoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

**Compound Name:** *Methyl 5-bromo-2-methoxybenzoate*

**Cat. No.:** B1367446

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This guide provides an in-depth exploration of **Methyl 5-bromo-2-methoxybenzoate**, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. We will delve into its fundamental properties, synthesis, and critical applications, offering expert insights into its utilization in complex molecular architectures.

## Core Compound Identification and Properties

**Methyl 5-bromo-2-methoxybenzoate** is a substituted aromatic ester that serves as a versatile intermediate. Its structure, featuring a bromine atom and methoxy and methyl ester functional groups, provides multiple reactive sites for synthetic transformations.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 7120-41-4[1].

Table 1: Physicochemical Properties of **Methyl 5-bromo-2-methoxybenzoate**

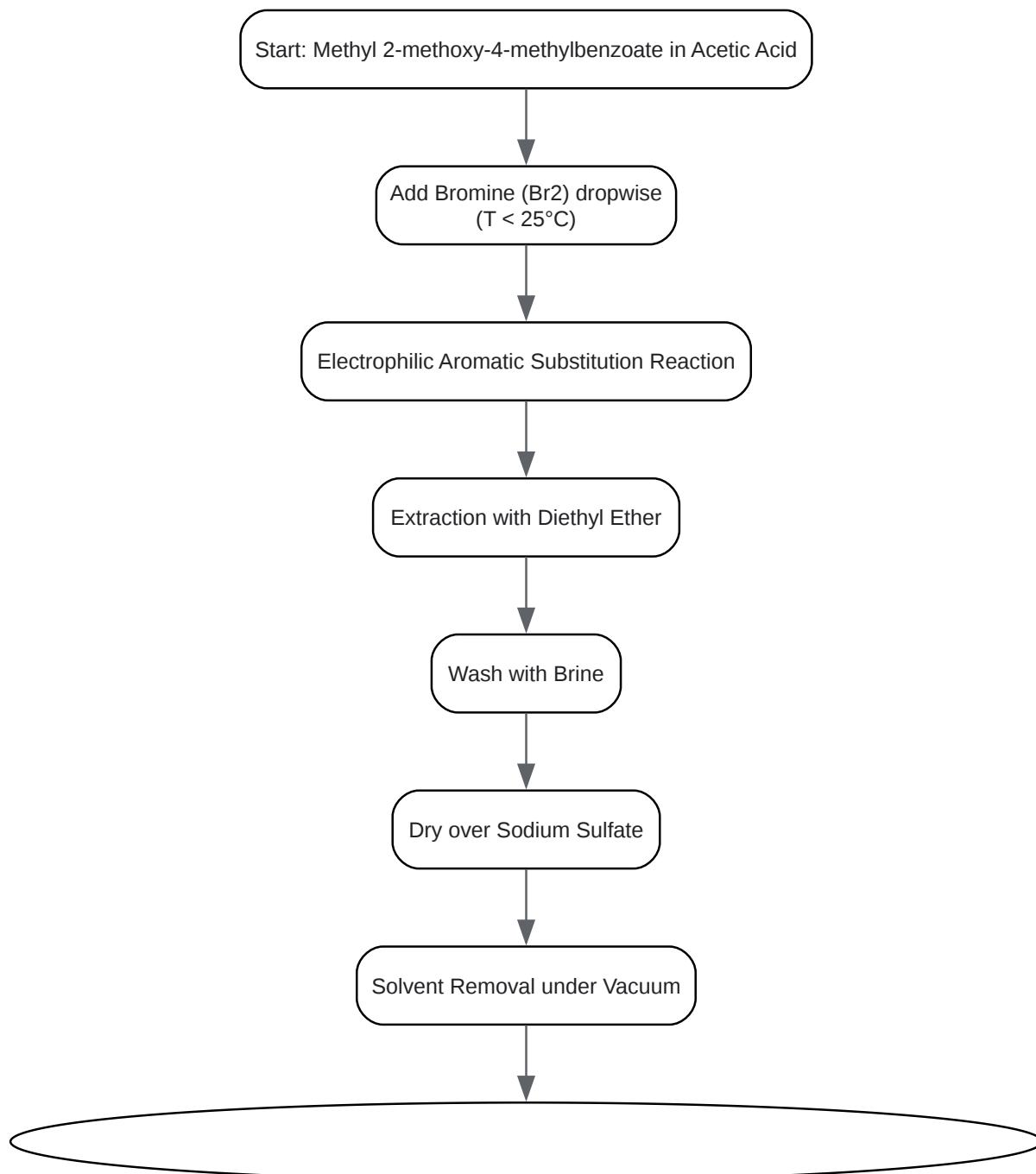
Property	Value	Source
CAS Number	7120-41-4	<a href="#">[1]</a>
Molecular Formula	C9H9BrO3	<a href="#">[1]</a>
Molecular Weight	245.1 g/mol	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
Storage	Room temperature	<a href="#">[1]</a>

## Synthesis and Mechanistic Insights

The synthesis of **Methyl 5-bromo-2-methoxybenzoate** is most commonly achieved through the electrophilic bromination of a substituted benzoate precursor. A representative synthetic route involves the bromination of methyl 2-methoxy-4-methylbenzoate. In this reaction, bromine is added dropwise to a solution of the starting material in acetic acid, with the temperature carefully controlled to remain below 25°C to ensure regioselectivity and minimize side-product formation[2].

The underlying mechanism is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The methoxy and methyl groups on the ring act as activating and directing groups, influencing the position of the incoming bromine.

Below is a workflow diagram illustrating a typical synthesis process.



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Caption: Synthesis workflow for a brominated methoxybenzoate derivative.

## Applications in Research and Drug Development

The true value of **Methyl 5-bromo-2-methoxybenzoate** lies in its utility as a versatile building block. The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules[3].

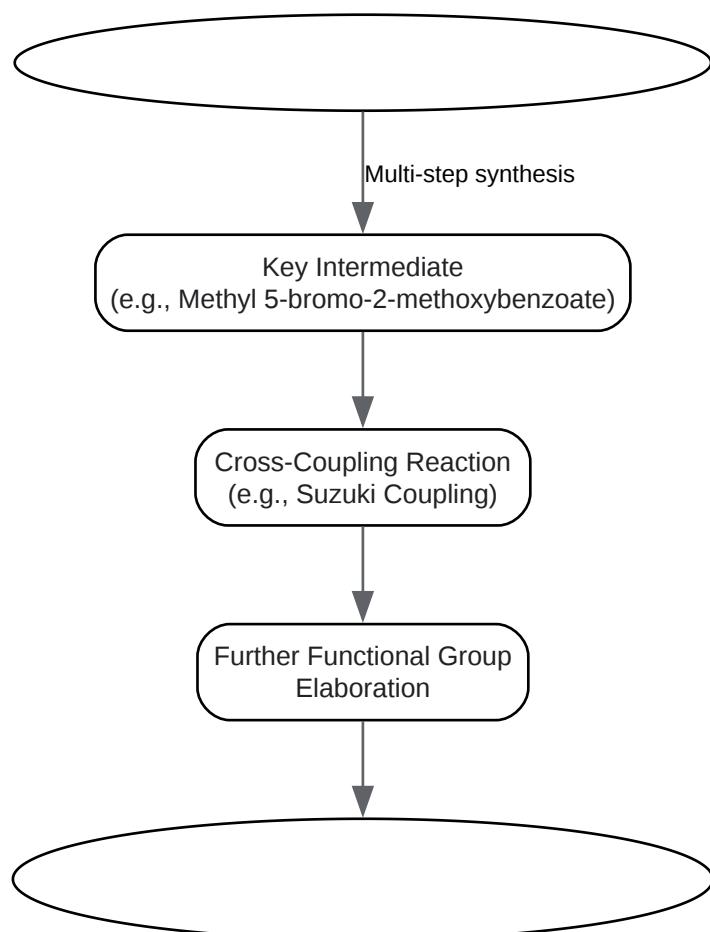
## Role in Cross-Coupling Reactions

Reactions such as Suzuki, Heck, and Sonogashira couplings utilize the carbon-bromine bond as a reactive handle to form new carbon-carbon or carbon-heteroatom bonds. This capability is extensively leveraged in the synthesis of novel drug candidates and functional materials[3].

## Intermediate in the Synthesis of SGLT2 Inhibitors

A significant application of related bromo-benzoic acid derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes[4] [5]. These compounds, such as canagliflozin, work by promoting the excretion of glucose in the urine[4]. The synthesis of these complex molecules often involves intermediates structurally similar to **Methyl 5-bromo-2-methoxybenzoate**, highlighting its importance in pharmaceutical manufacturing.

The following diagram illustrates the role of a brominated aromatic compound as a key intermediate in a multi-step synthetic pathway.



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Caption: Role of a key intermediate in a pharmaceutical synthesis pathway.

## Experimental Protocol: Suzuki Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki coupling reaction using a brominated aromatic ester like **Methyl 5-bromo-2-methoxybenzoate**. This protocol is designed to be self-validating, with clear endpoints and rationale for each step.

Objective: To couple **Methyl 5-bromo-2-methoxybenzoate** with an arylboronic acid.

Materials:

- **Methyl 5-bromo-2-methoxybenzoate**
- Arylboronic acid (e.g., Phenylboronic acid)

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Toluene/Water mixture)

#### Procedure:

- Reaction Setup: In a round-bottom flask, combine **Methyl 5-bromo-2-methoxybenzoate** (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents). The use of excess boronic acid and base drives the reaction to completion.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of Toluene to Water). The biphasic system facilitates the reaction by dissolving both the organic-soluble and water-soluble components.
- Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The catalyst should be added under the inert atmosphere.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.
- Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.

## Supplier Information

**Methyl 5-bromo-2-methoxybenzoate** is available from several reputable chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its

purity and identity.

Table 2: Representative Suppliers of **Methyl 5-bromo-2-methoxybenzoate**

Supplier	Product Name	Purity
Sigma-Aldrich	Methyl 2-bromo-5-methoxybenzoate	97%
TCI America	Methyl 2-Bromo-5-methoxybenzoate	>98.0% (GC)
Fisher Scientific	Methyl 2-Bromo-5-methoxybenzoate	98.0+%
Cenmed Enterprises	Methyl 2 Bromo 5 Methoxybenzoate	97%

Note: Product names and CAS numbers can sometimes vary based on the position of the substituents (e.g., "2-bromo-5-methoxy" vs. "5-bromo-2-methoxy"). Always verify the structure and CAS number (7120-41-4 for the title compound) before purchasing.

## Safety and Handling

**Methyl 5-bromo-2-methoxybenzoate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. In case of contact with skin or eyes, rinse immediately with plenty of water[6][7][8].

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